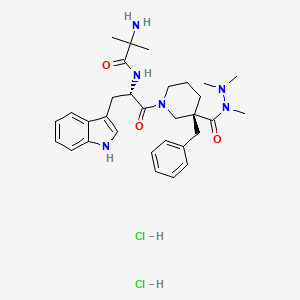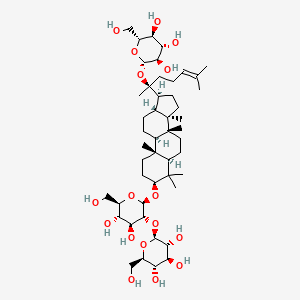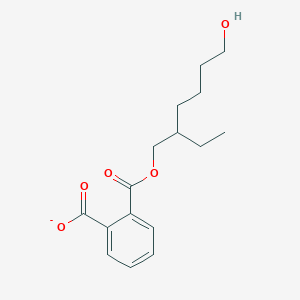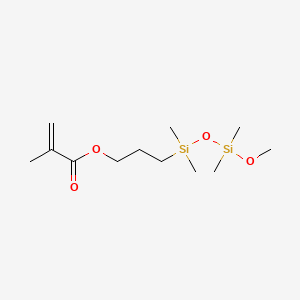
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is a useful research compound. Its molecular formula is C20H24Cl2Zr 10* and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Regiochemie in Negishi-Carboaluminierungen
Diese Verbindung wird als Katalysator in Negishi-Carboaluminierungen verwendet {svg_1}. Dieser Prozess beinhaltet den Transfer einer organischen Gruppe von einer Organoaluminiumverbindung zu einem organischen Halogenid, was ein wichtiger Schritt bei der Synthese komplexer organischer Moleküle ist {svg_2}.
Polymerisation von Olefinen
Sie wird bei der Polymerisation von Olefinen verwendet {svg_3}. Olefine, auch bekannt als Alkene, sind Kohlenwasserstoffe, die eine Kohlenstoff-Kohlenstoff-Doppelbindung enthalten. Der Katalysator hilft bei der Addition von Monomeren zur Bildung eines Polymers {svg_4}.
Diastereoselektive intramolekulare Olefin-Alkylierungen
Die Verbindung wird als Katalysator in diastereoselektiven intramolekularen Olefin-Alkylierungen verwendet {svg_5}. Dieser Prozess beinhaltet die selektive Bildung eines Diastereomers gegenüber einem anderen in einer Alkylierungsreaktion {svg_6}.
Asymmetrische Carbomagnesiierung
Asymmetrische Carbomagnesiierung ist eine weitere Anwendung, bei der diese Verbindung als Katalysator verwendet wird {svg_7}. Diese Reaktion beinhaltet die Addition einer Kohlenstoff-Magnesium-Bindung an ein Alken unter Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung {svg_8}.
Reduktion von Estern zu Alkoholen
Diese Verbindung wird als Katalysator bei der Reduktion von Estern zu Alkoholen verwendet {svg_9}. Dies ist ein wichtiger Schritt in vielen synthetischen Prozessen, da es die Umwandlung einer Carbonylgruppe in eine Hydroxylgruppe ermöglicht {svg_10}.
Enantioselektive Synthese von allylischen Aminen
Schließlich wird sie bei der enantioselektiven Synthese von allylischen Aminen verwendet {svg_11}. Dieser Prozess beinhaltet die Bildung eines Amins mit einer bestimmten räumlichen Orientierung, was bei der Synthese vieler Arzneimittel entscheidend ist {svg_12}.
Wirkmechanismus
Target of Action
Rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)Zirconium Dichloride, also known as a type of Ziegler-Natta catalyst , primarily targets monosubstituted alkenes . These alkenes are unsaturated hydrocarbons that play a crucial role in various chemical reactions, particularly in the polymerization process .
Mode of Action
This compound acts as a catalyst for the enantioselective methylalumination of monosubstituted alkenes . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction . The compound’s interaction with its targets results in the formation of high molecular weight polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of olefins such as ethylene, propylene, and styrene . The downstream effects include the formation of polymers with high molecular weight and specific stereochemistry .
Pharmacokinetics
For instance, it is sensitive to moisture , which can affect its stability and, consequently, its catalytic activity.
Result of Action
The result of the compound’s action is the formation of high molecular weight polymers from olefins . These polymers have a wide range of applications, including the manufacture of plastics, resins, and synthetic fibers .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it is sensitive to moisture , which can affect its stability and catalytic activity . Therefore, it is typically stored under conditions that minimize exposure to moisture .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide;zirconium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESWDBQMFOLST-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.[Cl-].[Cl-].[Zr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Zr-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE influence its catalytic activity in ethylene-propylene copolymerization?
A1: The presence of both a hydrogenated six-membered ring in the indenyl moiety and a CH2 bridge in this compound significantly impacts its ability to control the molecular weight of ethylene-propylene copolymers. [] This specific metallocene catalyst consistently produces copolymers with molecular weights below 5,000 g/mol, regardless of the ethylene content in the reaction. [] This is in contrast to other metallocene catalysts with different structural features. For instance, RAC-DIMETHYLSILYLBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE, lacking the CH2 bridge, yields copolymers with higher molecular weights. [] These observations highlight the importance of specific structural elements in metallocene catalysts for tuning the properties of the resulting polymers.
Q2: How does this compound compare to other metallocene catalysts in ethylene/styrene copolymerization?
A2: this compound stands out for its ability to incorporate higher amounts of styrene into ethylene/styrene copolymers compared to other metallocene catalysts. [] This is attributed to the presence of both a carbon bridge and bulky ligands within its structure. [] The increased styrene incorporation significantly influences the copolymer's properties, leading to a decrease in melting temperature and a shift from typical semicrystalline thermoplastic behavior to elastomeric properties at higher styrene contents. [] This makes this compound particularly promising for producing ethylene/styrene copolymers with tailored properties.
Q3: Beyond polymerization, are there other applications for this compound and related compounds?
A3: Yes, research indicates that optically active versions of ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM and -HAFNIUM complexes can be employed in the asymmetric oligomerization of bulky allylsilanes. [] This demonstrates the potential of this class of compounds for synthesizing optically active oligomers, which are valuable building blocks for various applications, including pharmaceuticals and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)




![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
